molecular formula C13H17NO B13083058 4-Hydroxy-3,5-diisopropylbenzonitrile

4-Hydroxy-3,5-diisopropylbenzonitrile

Cat. No.: B13083058
M. Wt: 203.28 g/mol
InChI Key: FVOUUJRIRBYIOB-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diisopropylbenzonitrile is an organic compound with the molecular formula C13H17NO It is a derivative of benzonitrile, characterized by the presence of hydroxy and isopropyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-diisopropylbenzonitrile typically involves the nitration of a suitable precursor followed by hydrolysis. One common method involves the reaction of 3,5-diisopropylphenol with cyanogen bromide in the presence of a base to yield the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diisopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-3,5-diisopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diisopropylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and affect biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzonitrile
  • 4-Hydroxy-3,5-di-tert-butylbenzonitrile

Uniqueness

4-Hydroxy-3,5-diisopropylbenzonitrile is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzonitrile

InChI

InChI=1S/C13H17NO/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,15H,1-4H3

InChI Key

FVOUUJRIRBYIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C#N

Origin of Product

United States

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